3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid

Description

Structural Characterization and Physicochemical Properties

IUPAC Nomenclature and Systematic Identification

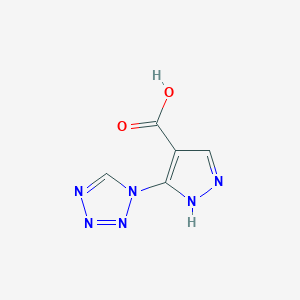

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is systematically identified as 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid (CAS 1039008-40-6) or 3-(1H-tetrazol-1-yl)-1H-pyrazole-5-carboxylic acid , depending on the numbering convention. The molecular formula is C₅H₄N₆O₂ , with a molecular weight of 180.12 g/mol . Key identifiers include:

- SMILES :

C1=C(NN=C1N2C=NN=N2)C(=O)O - InChI :

1S/C5H4N6O2/c12-5(13)3-1-4(8-7-3)11-2-6-9-10-11/h1-2H,(H,7,8)(H,12,13) - InChIKey :

QMCYTZWSWDTSML-UHFFFAOYSA-N

Synonyms include 5-(1H-1,2,3,4-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid and 3-(tetrazol-1-yl)-1H-pyrazole-5-carboxylic acid .

Molecular Structure Analysis via X-ray Crystallography

The crystal structure of this compound has been analyzed in related compounds. Key structural features include:

- Hydrogen Bond Networks : Molecules form quasi-linear ribbons via cyclic hydrogen bonds between pyrazole and carboxylic acid groups. Proton disorder in the NH and OH groups is observed, with dynamic double proton transfers between O–H···N and O···H–N bridges at high temperatures.

- Tetrazole Ring Geometry : The tetrazole ring adopts a planar structure, with N–N bond lengths and angles consistent with aromatic stabilization. In analogous systems, tetrazole rings show π–π stacking interactions with aromatic moieties, enhancing molecular stability.

- Crystal Packing : Weak C–H···N/O hydrogen bonds link molecules, forming extended networks. In similar pyrazole-tetrazole hybrids, face-to-face π–π interactions between heterocycles contribute to dense packing.

Tautomerism Analysis: Prototropic and Acylotropic Equilibria

Prototropic Tautomerism

The pyrazole ring undergoes prototropic tautomerism , where the NH group shifts between adjacent positions (A and B forms). This equilibrium is influenced by:

- Electron-Withdrawing Groups : The carboxylic acid at position 4 stabilizes the A-form via electron delocalization.

- Solvent Polarity : In polar solvents, the A-form dominates due to stronger hydrogen bonding capacity.

Acylotropic Tautomerism

The carboxylic acid group participates in acylotropic tautomerism , where the proton transfers between the hydroxyl and carbonyl groups. This equilibrium is critical for:

Spectroscopic Characterization

FTIR Spectroscopy

Key absorption bands include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200–2500 | O–H (carboxylic acid) stretch |

| 1700–1680 | C=O (carboxylic acid) stretch |

| 1550–1450 | C=N (tetrazole ring) stretching |

| 1350–1250 | N–N (tetrazole ring) vibrations |

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.5–9.0 | Singlet (NH) |

| 7.0–7.5 | Doublet (pyrazole H) | |

| ¹³C | 165–175 | C=O (carboxylic acid) |

| 140–150 | Tetrazole carbons |

HRMS

Properties

IUPAC Name |

5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11/h1-2H,(H,6,8)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRAPLZMIQPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011355-63-7 | |

| Record name | 5-(1H-1,2,3,4-tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with sodium azide and triethyl orthoformate, followed by cyclization to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Key Reaction Types

The compound exhibits diverse reactivity due to its heterocyclic structure and functional groups. Below is a detailed analysis of its chemical reactions, supported by experimental data and research findings.

Amide Formation

The carboxylic acid group undergoes condensation with amines to form amides. For example, reaction with 2,3-diaminopyridine yields 1H-pyrazole-3-carboxamide derivatives under reflux conditions . This reaction highlights the compound’s utility in synthesizing bioactive molecules.

Reaction Example :

Conditions : Reflux in benzene .

Esterification

The carboxylic acid can be converted to esters using alcohols in the presence of acid catalysts (e.g., HCl, H2SO4). While not explicitly detailed in the provided sources, esterification is a standard reaction for carboxylic acids and aligns with the compound’s functional group reactivity.

Condensation Reactions

The compound participates in condensation reactions with nucleophiles to form heterocycles. For instance, reaction with 2,3-diaminopyridine under different conditions yields either 1H-pyrazole-3-carboxamide or 3H-imidazo[4,5-b]pyridine derivatives .

Key Observations :

-

Reflux conditions favor amide formation.

-

Room-temperature stirring promotes cyclization to form imidazo[4,5-b]pyridine derivatives .

Substitution Reactions

The tetrazole ring’s electron-withdrawing nature enhances nucleophilic substitution at specific positions. For example, substitution at the pyrazole ring’s reactive sites is facilitated by the tetrazole group’s electronic effects.

Cycloadditions

The compound’s planar structure and conjugated system enable participation in cycloaddition reactions, such as [2+3] or [4+2] processes, though specific examples are not detailed in the provided sources.

Reaction Conditions and Mechanisms

Structural and Spectroscopic Analysis

The compound’s molecular formula (C5H6Cl2N6O2 ) and weight (253.05 g/mol ) reflect its heterocyclic structure. Spectroscopic techniques like NMR and IR are used to confirm structural integrity and purity.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 3-tetrazol-1-yl-1H-pyrazole-4-carboxylic acid exhibit notable anticancer properties. For instance, compounds derived from this structure have shown significant inhibitory effects on various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The median inhibitory concentrations (IC50) for some derivatives were comparable to the standard chemotherapy drug Doxorubicin, indicating a promising therapeutic potential in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit the secretion of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases .

Antibacterial and Antifungal Properties

This compound has shown antibacterial activity against various pathogenic bacteria, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin. Additionally, some derivatives exhibited antifungal effects against Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents .

Energetic Materials

Synthesis of Energetic Salts

Research has explored the synthesis of energetic materials based on this compound. These compounds demonstrated low sensitivity to impact and friction while maintaining acceptable detonation properties. The synthesized energetic salts exhibited high thermal stability, making them suitable candidates for applications in propellants and explosives .

Structure-Activity Relationship Studies

Physicochemical Properties

A comparative analysis of physicochemical properties between tetrazole-based compounds and their carboxylic acid counterparts reveals significant differences that influence their biological activity. For example, tetrazoles can form multiple hydrogen bonds due to their unique nitrogen structure, enhancing their binding affinity to biological targets compared to traditional carboxylic acids .

| Property | Tetrazole Compound | Carboxylic Acid Compound |

|---|---|---|

| Log D | 0.69 | 1.36 |

| Polar Surface Area (PSA) | 107 Ų | 95 Ų |

| Efflux Ratio | NT | 20 |

| Brain-to-Plasma Ratio | <0.01 | <0.01 |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various pyrazole-tetrazole derivatives, researchers synthesized several compounds and tested them against human cancer cell lines. The results indicated that specific derivatives had IC50 values significantly lower than those of established treatments, suggesting their potential as novel anticancer agents .

Case Study 2: Development of Energetic Materials

A recent investigation into the synthesis of energetic salts derived from this compound demonstrated that these materials possess excellent thermal stability and low sensitivity to impact. This research paves the way for developing safer and more effective energetic compounds for military and industrial applications .

Mechanism of Action

The mechanism of action of 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to changes in cellular pathways and biological responses, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

3-Aminopyrazole-4-carboxylic acid: Similar structure but lacks the tetrazole ring.

3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains both nitro and tetrazole groups, making it more energetic.

Uniqueness

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both tetrazole and pyrazole rings, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

Introduction

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features both tetrazole and pyrazole rings, which contribute to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 180.12 g/mol. The presence of the tetrazole moiety allows for enhanced solubility and bioavailability compared to traditional carboxylic acids, making it a promising candidate for drug development.

Biological Activities

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, outperforming some conventional antibiotics in certain assays .

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

- Antidiabetic Properties : In vivo studies have demonstrated that derivatives of this compound can lower blood glucose levels in diabetic models, suggesting its potential as an antidiabetic agent .

The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been observed to inhibit enzymes involved in metabolic pathways, which may contribute to its antidiabetic and anti-inflammatory effects .

- Cellular Signaling Modulation : It influences cell signaling pathways and gene expression, affecting cellular metabolism and proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

Comparison with Related Compounds

The structural features of this compound contribute to its unique biological profile compared to other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(1H-Tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid | Similar core structure | Potentially different biological activities |

| 4-Amino-1H-pyrazole-3-carboxylic acid | Lacks tetrazole ring | Known for anti-cancer properties |

| 1H-Pyrazolo[3,4-b]quinolin-5-carboxylic acid | Contains quinoline structure | Exhibits unique pharmacological profiles |

This comparison highlights how variations in substituents and ring structures can lead to distinct biological activities and applications.

This compound is a versatile compound with significant biological activity across various domains. Its potential as an antimicrobial, anti-inflammatory, and antidiabetic agent makes it an important subject for further research. Ongoing investigations into its mechanisms of action and interactions with biological targets will be crucial for developing therapeutic applications in medicine.

Q & A

Q. What are the common synthetic routes for 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A representative approach involves:

Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA to form pyrazole-4-carboxylate intermediates .

Tetrazole Functionalization : Introducing the tetrazole moiety via azide-alkyne cycloaddition or substitution reactions. For example, azido(trimethyl)silane and trifluoroacetic acid can facilitate azide incorporation under controlled conditions (0–50°C) .

Hydrolysis : Basic hydrolysis of the ester group (e.g., using NaOH/EtOH) yields the carboxylic acid derivative .

Key parameters include solvent choice (methylene chloride for azide reactions), temperature control, and purification via flash chromatography .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., pyrazole protons at δ 7.8–8.0 ppm; tetrazole protons at δ 5.1–5.2 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹; tetrazole N-H bend at ~1547 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M]+ at m/z 271.1064) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (not explicitly cited but inferred from similar pyrazole derivatives) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclocondensation efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve tetrazole ring formation, while non-polar solvents stabilize intermediates .

- Temperature Gradients : Stepwise heating (e.g., 0°C → 50°C) minimizes side reactions during azide incorporation .

- Purification : Optimize flash chromatography gradients (e.g., cyclohexane/ethyl acetate 0–30%) to isolate high-purity product .

Q. How should researchers resolve contradictions in spectral data for this compound?

- Methodological Answer :

- Theoretical Calculations : Perform DFT simulations (e.g., Gaussian 09) to predict NMR/IR spectra and compare with experimental data. Discrepancies in tetrazole ring vibrations may arise from solvent effects or protonation states .

- Isotopic Labeling : Use deuterated solvents or 15N-labeled reagents to distinguish overlapping signals in complex spectra .

- 2D NMR (COSY, HSQC) : Resolve ambiguous proton-proton correlations, particularly in crowded aromatic regions .

Q. What strategies are effective for studying the biological activity of this compound?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Enzyme Inhibition : Monitor activity against COX-2 or MMP-9 via fluorometric/colorimetric kits .

- SAR Studies : Modify substituents (e.g., methyl groups on pyrazole) to correlate structure with activity .

Q. What computational approaches are recommended for studying reactivity and stability?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in water/DMSO .

- HOMO-LUMO Analysis : Calculate energy gaps to predict electrophilic/nucleophilic sites for functionalization .

- Degradation Pathways : Use software like ACD/Labs to model hydrolysis or photodegradation under varying pH/UV conditions .

Contradiction and Safety Considerations

Q. How should researchers address discrepancies in reported biological activities of similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers .

- Standardized Protocols : Adopt CLSI guidelines for assays to minimize variability in results .

- Counter-Screening : Test against non-target proteins to rule out off-target effects .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.